Glycolide

Catalog No.
S793826
CAS No.
502-97-6
M.F
C4H4O4
M. Wt
116.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycolide

CAS Number

502-97-6

Product Name

Glycolide

IUPAC Name

1,4-dioxane-2,5-dione

Molecular Formula

C4H4O4

Molecular Weight

116.07 g/mol

InChI

InChI=1S/C4H4O4/c5-3-1-7-4(6)2-8-3/h1-2H2

InChI Key

RKDVKSZUMVYZHH-UHFFFAOYSA-N

SMILES

C1C(=O)OCC(=O)O1

Canonical SMILES

C1C(=O)OCC(=O)O1

Glycolide, also known as 1,4-dioxane-2,5-dione, is a cyclic diester derived from glycolic acid. It appears as a white crystalline solid with a melting point of approximately 85 °C and is soluble in various organic solvents such as benzene, toluene, and acetone . Glycolide serves as an important monomer for the synthesis of biodegradable polymers, particularly polyglycolic acid, which is utilized in medical applications due to its biocompatibility and biodegradability .

Glycolide is generally considered a safe material with low toxicity []. However, some potential hazards include:

  • Dust irritation: Inhalation of glycolide dust may irritate the respiratory system [].
  • Bulk degradation products: In large quantities, the breakdown products of glycolide (glycolic acid) may cause mild local tissue irritation at the implantation site [].
, including:

  • Ring-Opening Polymerization: Glycolide can undergo ring-opening polymerization to form polyglycolic acid. This process can be catalyzed by various compounds such as stannous octoate and zinc lactate .
  • Esterification: Glycolide can react with alcohols to form esters, which are useful in various applications, including drug delivery systems .
  • Copolymerization: It can copolymerize with other monomers like lactides to create copolymers with tailored properties for specific applications .

Glycolide exhibits low toxicity and is biodegradable, making it suitable for biomedical applications. It is particularly noted for its role in controlled drug delivery systems. Studies indicate that glycolide-based polymers can modulate drug release rates depending on factors such as polymer composition and drug solubility . Additionally, glycolide has shown potential in tissue engineering due to its compatibility with biological tissues.

Glycolide can be synthesized through several methods:

  • Ring-Opening Polymerization: Initiated by catalysts under specific conditions (e.g., temperature around 195 °C) to produce high molecular weight polyglycolic acid from glycolide .
  • Solid-State Polycondensation: Involves heating halogenoacetates (like sodium chloroacetate) to produce polyglycolic acid along with a salt byproduct .
  • Direct Polycondensation of Glycolic Acid: Although less efficient due to lower molecular weight products, this method involves heating glycolic acid under reduced pressure .

Glycolide has diverse applications:

  • Biodegradable Polymers: Used extensively in the production of polyglycolic acid for sutures and drug delivery systems due to its biodegradability and biocompatibility .
  • Controlled Drug Delivery: Its properties allow for the design of systems that release drugs at controlled rates .
  • Textile Industry: Employed as a dyeing agent due to its chemical properties .

Research has focused on the interactions between glycolide and various compounds:

  • Drug Release Studies: Investigations into how glycolide affects the release rates of drugs from polymer matrices have shown that it can enhance the release profile of certain drugs by acting as a channeling agent .
  • Polymorphic Forms: Studies have identified different polymorphic forms of glycolide, which influence its physical properties and interactions in polymer matrices .

Glycolide shares similarities with several other compounds, particularly those involved in polymer synthesis. Here are some notable comparisons:

CompoundStructure TypeUnique Properties
LactideCyclic diesterForms poly(lactic acid) which is more hydrophobic than polyglycolic acid.
CaprolactoneCyclic esterKnown for flexibility; used in making elastomers.
ε-CaprolactamLactamUsed primarily in nylon production; differs in reactivity compared to glycolide.
DioxanoneCyclic ketoneSimilar polymerization behavior but different thermal properties.

Glycolide's uniqueness lies in its ability to form highly crystalline structures that contribute to the mechanical strength of resulting polymers while maintaining biodegradability.

Physical Description

Pellets or Large Crystals

XLogP3

-0.2

Hydrogen Bond Acceptor Count

4

Exact Mass

116.01095860 g/mol

Monoisotopic Mass

116.01095860 g/mol

Heavy Atom Count

8

UNII

YRZ676PGU6

Related CAS

26202-08-4

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (75.47%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (20.75%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (18.87%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (79.25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

502-97-6

Wikipedia

Glycolide

General Manufacturing Information

Plastics Material and Resin Manufacturing
1,4-Dioxane-2,5-dione: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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